1-(2-fluorobenzyl)-3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one
Descripción
This compound belongs to the 1,8-naphthyridine class, characterized by a bicyclic aromatic core substituted with a fluorobenzyl group at position 1 and a piperazine-carbonyl moiety at position 2.
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,8-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O3/c1-35-22-10-8-21(9-11-22)30-13-15-31(16-14-30)26(33)23-17-19-6-4-12-29-25(19)32(27(23)34)18-20-5-2-3-7-24(20)28/h2-12,17H,13-16,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPYOASCJURZFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Substituent Variations in the 1,8-Naphthyridine Core
Key structural analogs differ in substituents on the benzyl group and piperazine moiety, influencing physicochemical and pharmacological properties:
Impact of Substituents on Physicochemical Properties
- Benzyl Group: Electron-Withdrawing Groups (Cl, F): Enhance metabolic stability and π-π stacking interactions. The 2-fluorobenzyl group in the target compound may reduce steric hindrance compared to 3-chloro-2-fluorobenzyl analogs . 100–102 °C for bulkier 3-substituted analogs) .
- Piperazine Modifications: 4-Methoxyphenyl: Electron-donating methoxy groups may enhance solubility and hydrogen bonding vs. hydrophobic groups like 3-trifluoromethylphenyl in Compound 27 .
Research Findings and Limitations
- Spectroscopic Consistency: All analogs show characteristic 1H-NMR signals for the naphthyridinone core (δ 8.45–8.85 ppm for H-2/H-5) and IR carbonyl stretches (~1700 cm⁻¹) .
- Comparisons are inferred from structural analogs.
Q & A
Q. What are the foundational synthetic pathways for synthesizing this compound?
The compound is synthesized via multi-step organic reactions, typically involving:
- Step 1 : Formation of the piperazine-1-carbonyl intermediate using 1-(2-fluorobenzyl)piperazine (prepared via alkylation of piperazine with 2-fluorobenzyl bromide) .
- Step 2 : Coupling the intermediate with a 1,8-naphthyridin-2(1H)-one core. This is achieved using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF under nitrogen .
- Step 3 : Introduction of the 4-methoxyphenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling .
Key Conditions : Reactions are performed in polar aprotic solvents (DMF, DCM) with bases (K₂CO₃) at 80–100°C. Yields are optimized by controlling reaction time (6–24 hours) .
Q. What analytical techniques are critical for structural validation?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional group integration. For example, the fluorobenzyl group shows distinct aromatic splitting patterns (δ 7.00–7.50 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₈H₂₄FN₃O₃: 470.18; observed: 470.20) .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1690 cm⁻¹) and piperazine N–H bends .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling step?
- Catalyst Screening : Use Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) for click chemistry-derived intermediates, improving yields from 60% to >90% .
- Solvent Optimization : Replace DMF with DCM/water biphasic systems to reduce side reactions .
- Temperature Control : Lowering the temperature to 50°C during carbodiimide-mediated coupling minimizes decomposition of the naphthyridinone core .
Q. How can spectral overlaps in NMR be resolved for accurate structural assignment?
- 2D NMR Techniques : HSQC and HMBC correlate ¹H-¹³C signals, resolving overlaps in aromatic regions (e.g., distinguishing fluorobenzyl vs. methoxyphenyl protons) .
- Deuterated Solvents : Use DMSO-d₆ instead of CDCl₃ to shift exchangeable protons (e.g., NH in piperazine) downfield .
- Variable Temperature NMR : Heating to 60°C reduces signal broadening caused by rotational isomerism in the piperazine ring .
Q. What computational strategies predict bioactivity and target interactions?
- Molecular Docking : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR or Aurora kinases). The fluorobenzyl group shows strong hydrophobic interactions in ATP-binding pockets .
- ADMET Prediction : SwissADME evaluates pharmacokinetics (e.g., LogP = 3.2, suggesting moderate blood-brain barrier penetration) .
- MD Simulations : GROMACS assesses stability of ligand-target complexes over 100 ns, identifying key hydrogen bonds with residues like Asp831 in EGFR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
